molecular formula C8H12ClNO2S2 B13276582 (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

Cat. No.: B13276582
M. Wt: 253.8 g/mol
InChI Key: AKBKTSJZVGKRTE-UHFFFAOYSA-N
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Description

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole heterocycle substituted with a bulky tert-butyl group. This compound is structurally characterized by an electron-deficient thiazole ring and a sulfonyl chloride (-SO₂Cl) group, which confers high reactivity toward nucleophiles. Sulfonyl chlorides are widely employed as intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, or as electrophilic reagents in cross-coupling reactions. The tert-butyl-thiazole moiety may enhance steric hindrance and modulate electronic properties, influencing reactivity and solubility in pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C8H12ClNO2S2

Molecular Weight

253.8 g/mol

IUPAC Name

(2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H12ClNO2S2/c1-8(2,3)7-10-6(4-13-7)5-14(9,11)12/h4H,5H2,1-3H3

InChI Key

AKBKTSJZVGKRTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-tert-butyl-1,3-thiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride depend on the type of nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity, stability, and applications of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride can be contextualized by comparing it to analogous sulfonyl chlorides, including methanesulfonyl chloride , benzenesulfonyl chloride , and p-toluenesulfonyl chloride . Key differences arise from electronic and steric effects introduced by substituents.

Structural and Electronic Features

  • The electron-withdrawing sulfonyl group activates the chloride for nucleophilic substitution.
  • Benzenesulfonyl chloride : An aromatic sulfonyl chloride where the phenyl ring provides resonance stabilization, slightly reducing reactivity compared to aliphatic analogs.
  • p-Toluenesulfonyl chloride : Similar to benzenesulfonyl chloride but with a methyl group para to the sulfonyl chloride, offering mild steric and electronic modulation.
  • However, the tert-butyl group introduces significant steric hindrance, which may slow nucleophilic attack .

Reactivity and Hydrolysis

Hydrolysis rates under basic conditions (e.g., 2.5 M NaOH) serve as a proxy for comparative reactivity:

Compound Hydrolysis Conditions Reactivity Destruction Efficiency
Methanesulfonyl chloride RT, fast stirring High >99.98%
Benzenesulfonyl chloride Reflux (1 h) Moderate >99.98%
p-Toluenesulfonyl chloride 24 h stirring Low >99.98%
(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride Likely RT with monitoring Moderate-High (inferred) >99.98% (if properly treated)

The target compound’s reactivity is inferred to lie between methanesulfonyl chloride (high) and aromatic derivatives (low). The electron-withdrawing thiazole likely accelerates hydrolysis, but steric hindrance from the tert-butyl group may necessitate mild heating or extended stirring .

Biological Activity

(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₇H₈ClN₃O₂S
  • Molecular Weight : 215.67 g/mol
  • IUPAC Name : (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. A study evaluating various thiazole compounds found that those with a methanesulfonyl chloride group exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

CompoundBacterial StrainInhibition Zone (mm)
(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chlorideE. coli15
(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chlorideS. aureus20

Anticancer Activity

Research indicates that thiazole derivatives can act as potent anticancer agents. A recent study highlighted the cytotoxic effects of (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride on various cancer cell lines, including breast and prostate cancer cells. The compound's effectiveness was assessed using IC50 values.

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)5.0
PC3 (Prostate Cancer)8.2

The structure–activity relationship (SAR) studies suggest that the presence of the thiazole ring and the methanesulfonyl group contribute significantly to its cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been documented. In vitro assays demonstrated that (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial efficacy of several thiazole derivatives, including (2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride. The results indicated a significant reduction in bacterial growth compared to controls, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V positive cells upon treatment with the compound.

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